molecular formula C8H5BrN2O2 B7968807 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B7968807
M. Wt: 241.04 g/mol
InChI Key: KOUVLWMFMWEOFP-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring system and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine core, followed by bromination and carboxylation steps .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like toluene or ethyl acetate and catalysts such as transition metals .

Major Products Formed: Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can act as an electrophile, participating in various biochemical pathways and exerting its effects through interactions with enzymes and receptors .

Comparison with Similar Compounds

  • 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
  • 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVLWMFMWEOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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